Lupeol palmitate

Vue d'ensemble

Description

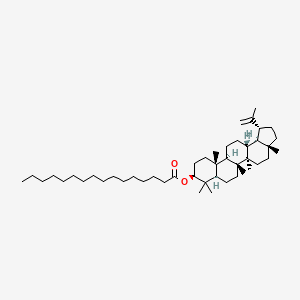

Lupeol palmitate, also known as this compound, is a naturally occurring compound found in various plants. It is an ester of lupeol, a pentacyclic lupane-type triterpene, and palmitic acid. This compound is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lupeol palmitate can be synthesized through the esterification of lupeol with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond between lupeol and palmitic acid .

Industrial Production Methods

Industrial production of lupenyl palmitate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified through techniques such as recrystallization or chromatography to obtain high-purity lupenyl palmitate .

Analyse Des Réactions Chimiques

Types of Reactions

Lupeol palmitate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert lupenyl palmitate into its reduced forms.

Substitution: Substitution reactions can occur at the ester bond, leading to the formation of different esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.

Major Products Formed

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Lupeol and its derivatives, including lupeol palmitate, have been extensively studied for their anti-inflammatory effects. Research indicates that these compounds can modulate critical inflammatory pathways, making them potential candidates for treating various inflammatory conditions.

Case Studies:

- Topical Application in Mouse Models: A study demonstrated that topical application of lupeol significantly reduced inflammation induced by 12-0-tetradecanoylphorbol acetate in mouse ear models. The treatment resulted in decreased myeloperoxidase levels, indicating reduced neutrophil infiltration into inflamed tissues .

- Bronchial Asthma Model: In a mouse model of bronchial asthma, lupeol administration led to significant reductions in eosinophil levels and mucus production, comparable to dexamethasone, a well-known anti-inflammatory drug .

Anticancer Activity

This compound has shown promising results in cancer research, particularly in inhibiting tumor growth and promoting apoptosis in various cancer cell lines.

Case Studies:

- Skin Carcinogenesis: In a two-stage skin carcinogenesis model, topical application of lupeol significantly reduced tumor burden and multiplicity while increasing tumor latency. This effect was associated with the modulation of pathways such as nuclear factor kappa B (NFκB) and phosphatidylinositol 3-kinase (PI3K)/Akt .

- Cytotoxicity Against Cancer Cells: Lupeol esters, including palmitate, have been tested against various cancer cell lines. One study reported that this compound exhibited selective growth inhibition against erythromyeloblastoid leukemia cells (K-562), demonstrating its potential as an anticancer agent .

Metabolic Effects

Recent research has explored the effects of lupeol on lipid metabolism and adipocyte hypertrophy.

Case Study:

- Adipocyte Hypertrophy: A study evaluated the impact of lupeol on 3T3-L1 adipocytes treated with palmitic acid to induce hypertrophy. Results indicated that lupeol treatment reduced lipid accumulation and inflammatory markers in hypertrophied adipocytes .

Wound Healing Potential

Lupeol has also been investigated for its wound healing properties, which are crucial for recovery from injuries.

Case Study:

- Wound Healing Model: In a dead space wound healing model, lupeol demonstrated significant wound healing effects by reducing monocyte levels and interacting with GSK3β protein, suggesting a mechanism for its therapeutic action .

Antinociceptive Effects

This compound has been studied for its pain-relieving properties.

Case Study:

- Antinociceptive Activity: A study involving the crude extract of Balanophora spicata demonstrated that lupeol acetate had significant antinociceptive effects in various pain models, indicating its potential use in pain management therapies .

Data Summary Table

Mécanisme D'action

Lupeol palmitate exerts its effects through various molecular targets and pathways. It interacts with proteins such as α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B. It also modulates signaling pathways, including the IL-1 receptor-associated kinase-mediated toll-like receptor 4 (IRAK-TLR4), Bcl-2 family, nuclear factor kappa B (NF-kB), phosphatidylinositol-3-kinase (PI3-K)/Akt, and Wnt/β-catenin pathways .

Comparaison Avec Des Composés Similaires

Lupeol palmitate is similar to other lupeol esters such as lupeol acetate, lupeol cinnamate, lupeol succinate, and lupeol linoleate. These compounds share similar pharmacological activities but differ in their esterified fatty acid components, which can influence their solubility, bioavailability, and specific biological effects .

List of Similar Compounds

- Lupeol acetate

- Lupeol cinnamate

- Lupeol succinate

- Lupeol linoleate

This compound stands out due to its unique combination of lupeol and palmitic acid, which contributes to its distinct pharmacological profile and potential therapeutic applications.

Activité Biologique

Lupeol palmitate, a derivative of the natural triterpenoid lupeol, has garnered attention for its diverse biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article explores the pharmacological potential of this compound based on recent studies, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Lupeol and Its Derivatives

Lupeol is a triterpene found in various fruits and vegetables, and it exhibits a range of pharmacological properties including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. This compound is one of its esters that retains these beneficial properties while potentially enhancing bioavailability and efficacy due to its modified structure .

This compound exerts its biological effects through multiple pathways:

- Anti-inflammatory Action : Lupeol has been shown to inhibit key inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It modulates signaling pathways involving nuclear factor kappa B (NFκB) and phosphatidylinositol-3-kinase (PI3K)/Akt, which are crucial in the inflammatory response .

- Anticancer Properties : The compound demonstrates cytotoxic effects against various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Cancer Treatment : A study conducted on lung cancer A427 cells demonstrated that this compound significantly reduced cell viability and induced apoptosis compared to untreated controls. The compound was effective at concentrations as low as 10 µM, indicating its potential as a therapeutic agent in cancer treatment .

- Inflammation Models : In animal models of inflammation, topical application of this compound reduced inflammation markers significantly. It was observed to decrease myeloperoxidase levels in TPA-induced inflammation models, showcasing its efficacy comparable to traditional anti-inflammatory drugs like indomethacin .

- Antimicrobial Activity : Research indicated that this compound exhibited significant antimicrobial activity against various pathogenic strains, suggesting its potential use in treating infections .

Propriétés

IUPAC Name |

[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(34(2)3)26-29-43(41,6)32-33-45(36,46)8/h35-39,41H,2,10-33H2,1,3-9H3/t35-,36+,37-,38+,39-,41+,43+,44-,45+,46+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXDHBQGBNPJMN-VBHWJLTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H80O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20954056 | |

| Record name | Lup-20(29)-en-3-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32214-80-5 | |

| Record name | Lupeol palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32214-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lupenyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032214805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lup-20(29)-en-3-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is lupenyl palmitate and where has it been found?

A1: Lupenyl palmitate is a naturally occurring compound classified as a triterpenoid ester. It has been identified in various plant species, including Poacynum pictum [, ], Ainsliaea glabra [], and Protasparagus falcatus [].

Q2: What is the structure of lupenyl palmitate?

A2: Unfortunately, the provided research papers primarily focus on the isolation and identification of lupenyl palmitate from various plant sources. They do not delve into the detailed structural characterization, including molecular formula, weight, or spectroscopic data. Further investigation into dedicated chemical databases or literature would be necessary to obtain this specific information.

Q3: Are there any studies on the potential biological activity of lupenyl palmitate?

A3: While the provided research focuses on the isolation and identification of lupenyl palmitate, it doesn't offer insights into its potential biological activities or mechanisms of action. Further research is needed to explore these aspects.

Q4: What methods were employed to isolate lupenyl palmitate from the plant sources?

A4: The researchers utilized a combination of solvent extraction and chromatographic techniques, including silica gel column chromatography and Sephadex LH-20 gel column chromatography, to isolate and purify lupenyl palmitate from the plant materials [, , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.